molecular formula C17H15NO B11498363 8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

Cat. No.: B11498363
M. Wt: 249.31 g/mol
InChI Key: VPGGYPDMFYRNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5,12-Hexahydro-5-azatetraphen-1-one is a complex organic compound with a unique structure that includes multiple fused rings and a nitrogen atom

Preparation Methods

The synthesis of 1,2,3,4,5,12-hexahydro-5-azatetraphen-1-one can be achieved through several routes. One efficient method involves a three-component reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole in acetic acid as the reaction medium at 60°C . This method is advantageous due to its excellent yields, short reaction time, mild reaction conditions, and environmentally friendly nature.

Chemical Reactions Analysis

1,2,3,4,5,12-Hexahydro-5-azatetraphen-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, acetic acid, and other catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,2,3,4,5,12-Hexahydro-5-azatetraphen-1-one has a wide range of applications in scientific research. It is used in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry for their potential therapeutic properties. Additionally, this compound is utilized in the development of new materials with unique electronic and optical properties .

Mechanism of Action

The mechanism of action of 1,2,3,4,5,12-hexahydro-5-azatetraphen-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in π–π stacking interactions, which are crucial for its function in various applications. These interactions enable the compound to act as a building block in the formation of larger molecular structures .

Comparison with Similar Compounds

1,2,3,4,5,12-Hexahydro-5-azatetraphen-1-one can be compared with other similar compounds such as 1,4,5,8,9,12-hexaazatriphenylene (HAT) and (12S)-3,3-dimethyl-12-[4-(trifluoromethyl)phenyl]-1,2,3,4,5,12-hexahydro-5-azatetraphen-1-one . These compounds share similar structural features but differ in their specific functional groups and applications. The unique structure of 1,2,3,4,5,12-hexahydro-5-azatetraphen-1-one, particularly its fused ring system and nitrogen atom, distinguishes it from these related compounds.

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one

InChI

InChI=1S/C17H15NO/c19-17-7-3-6-15-14(17)10-13-12-5-2-1-4-11(12)8-9-16(13)18-15/h1-2,4-5,8-9,18H,3,6-7,10H2

InChI Key

VPGGYPDMFYRNAC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC3=C(N2)C=CC4=CC=CC=C34)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.